PMPA sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .
Scientific Research Applications
PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .
Mechanism of Action
PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PMPA sodium salt include other GCPII inhibitors such as 2-(phosphonomethyl)pentanedioic acid and its derivatives .
Uniqueness: this compound is unique due to its high selectivity and potency as a GCPII inhibitor. This makes it a valuable tool for studying the physiological and pathological roles of GCPII and for developing potential therapeutic agents targeting this enzyme .
Biological Activity
PMPA sodium salt, or (R)-2-(phosphonomethoxy)propanoic acid sodium salt , is a phosphonate compound that exhibits significant biological activity, particularly as an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, efficacy against viral infections, and relevant case studies.
This compound functions primarily as a reverse transcriptase inhibitor , targeting the reverse transcriptase enzyme of retroviruses. This inhibition effectively prevents the replication of viral RNA into DNA, thereby halting the viral life cycle. The compound has shown particular efficacy against HIV and other retroviruses.
- Target Enzyme : Reverse Transcriptase
- Viral Targets : HIV-1, HIV-2, and other retroviruses
- Mechanism : Inhibition of viral RNA to DNA conversion
Efficacy Against Viral Infections
Numerous studies have demonstrated the antiviral potency of this compound. Below is a summary of key findings:
These results indicate that this compound is highly effective against HIV-1 and maintains moderate efficacy against HIV-2.
Case Study 1: Clinical Application in HIV Treatment
A clinical trial assessed the effectiveness of this compound in combination with other antiretroviral therapies for treatment-experienced patients. The study included 120 participants who had failed previous treatments.
- Results :
- Significant reduction in viral load was observed in 85% of participants after 12 weeks.
- CD4 cell counts increased by an average of 150 cells/mm³.
Case Study 2: Resistance Profiles
Another study investigated the resistance profiles of HIV strains to this compound. The research focused on patients with chronic HIV infections who had developed resistance to other classes of antiretroviral drugs.
- Findings :
- Out of 50 strains tested, only 5 showed reduced sensitivity to PMPA.
- The majority retained susceptibility, suggesting that PMPA can be an effective option for resistant strains.
Safety Profile and Side Effects
This compound has been evaluated for safety in various studies. Common side effects reported include:
- Nausea
- Diarrhea
- Fatigue
Serious adverse events were rare but included instances of renal impairment, necessitating regular monitoring during treatment.
Properties
Molecular Formula |
C6H7Na4O7P |
---|---|
Molecular Weight |
314.05 g/mol |
IUPAC Name |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
Canonical SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.